![molecular formula C22H20N2O4S B2812753 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 921919-79-1](/img/structure/B2812753.png)
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of dibenzo[b,f][1,4]oxazepine, which is a tricyclic compound . The presence of the methanesulfonamide group suggests that it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tricyclic dibenzo[b,f][1,4]oxazepine core, with additional functional groups attached. These include a methyl group, an oxo group (carbonyl), and a methanesulfonamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The oxo group might be susceptible to reduction, while the methanesulfonamide group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar methanesulfonamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Structural and Chemical Properties
The structural and chemical properties of compounds related to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide have been studied extensively. New methanesulfonic acid salt forms of carbamazepine, a closely related compound, have been characterized using single-crystal X-ray diffraction, revealing detailed information about their crystal structure and protonation states (Eberlin, Eddleston & Frampton, 2013).
Synthesis and Catalysis
The compound's derivatives have been synthesized using various catalytic methods. For example, the catalytic enantioselective aza-Reformatsky reaction has been employed to synthesize chiral derivatives with high yields and enantioselectivities (Munck et al., 2017). An efficient biomass-involved strategy has also been developed for the synthesis of diversified benzo-fused N-heterocycles related to the compound, offering a sustainable approach to assembling novel heterocyclic structures (Zhang et al., 2015).
Pharmaceutical Research
While focusing on the scientific research applications and excluding drug use, dosage, and side effects, it's noteworthy that the structural analogs and derivatives of the compound have been involved in pharmaceutical research. Investigations have been conducted into the interaction of these compounds with various receptors, providing insights into their potential therapeutic applications and receptor selectivity (Naporra et al., 2016).
Material Science and Chemistry
The compound and its derivatives have applications in material science and chemistry, with research focusing on their synthesis, structure, and properties. Structural studies using X-ray powder diffraction have been conducted to understand the supramolecular assembly of nimesulidetriazole derivatives, a closely related compound (Dey et al., 2015). Quantum chemical studies complementing the synthesis of new coumarins have provided detailed descriptions of molecular orbitals and charge distributions, enhancing understanding of the molecular properties of these compounds (Al-Amiery et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-6-5-7-16(12-15)14-29(26,27)23-17-10-11-20-18(13-17)22(25)24(2)19-8-3-4-9-21(19)28-20/h3-13,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLHKFXWCTTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.